Milnacipran Hydrochloride

Description

See also: Milnacipran (has active moiety); Levomilnacipran (related).

Properties

IUPAC Name |

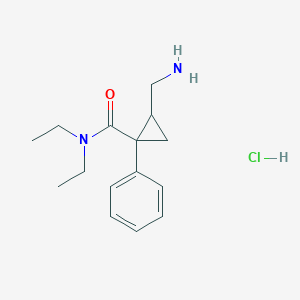

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCDYJFPRPDERF-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046785 | |

| Record name | Milnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101152-94-7 | |

| Record name | Milnacipran hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101152-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101152947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILNACIPRAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ43O5WW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milnacipran Hydrochloride's Mechanism of Action in Fibromyalgia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of milnacipran (B1663801) hydrochloride in the context of fibromyalgia. It is intended for an audience with a strong background in pharmacology, neuroscience, and drug development. This document synthesizes preclinical and clinical data to elucidate how milnacipran exerts its therapeutic effects, with a focus on its interaction with monoamine transporters and the subsequent modulation of descending pain pathways.

Executive Summary

Fibromyalgia is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, and cognitive dysfunction.[1] While its pathophysiology is not fully elucidated, a key feature is believed to be the centralized sensitization of pain processing within the central nervous system (CNS). Milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated efficacy in alleviating the symptoms of fibromyalgia.[1][2][3] Its primary mechanism of action involves the potentiation of serotonergic and noradrenergic neurotransmission, which in turn enhances the activity of the descending inhibitory pain pathways.[1][3][4] This guide will delve into the specific molecular interactions, signaling cascades, and the experimental evidence that underpins our current understanding of milnacipran's therapeutic action in fibromyalgia.

Molecular Targets and Binding Affinity

Milnacipran's primary molecular targets are the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). By inhibiting these transporters, milnacipran effectively increases the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[4] Unlike some other SNRIs, milnacipran exhibits a relatively balanced and potent inhibition of both SERT and NET, with a slightly greater potency for NET.[5]

Table 1: In Vitro Binding Affinities (Ki) of Milnacipran for Human Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 123 | [6] |

| Norepinephrine Transporter (NET) | 200 | [6] |

Table 2: In Vitro Reuptake Inhibition (IC50) of Milnacipran

| Transporter | IC50 (nM) | Reference |

| Serotonin (5-HT) Reuptake | 28.0 | [7] |

| Norepinephrine (NE) Reuptake | 29.6 | [7] |

Milnacipran displays minimal affinity for other neurotransmitter receptors, including adrenergic, muscarinic, and histaminergic receptors, which contributes to its favorable side-effect profile compared to tricyclic antidepressants (TCAs).[7][8]

Signaling Pathways

The therapeutic effects of milnacipran in fibromyalgia are primarily attributed to its ability to enhance the descending inhibitory pain pathways. These pathways, originating in the brainstem, project to the dorsal horn of the spinal cord and play a crucial role in modulating nociceptive signals.

Descending Inhibitory Pain Pathway

The following diagram illustrates the logical relationship between milnacipran's action and the modulation of pain signals.

Caption: Logical flow of milnacipran's action on pain modulation.

G-Protein Coupled Receptor (GPCR) Signaling in the Dorsal Horn

Increased levels of serotonin and norepinephrine in the dorsal horn activate their respective G-protein coupled receptors (GPCRs) on presynaptic and postsynaptic neurons. This activation triggers intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Caption: Simplified GPCR signaling in dorsal horn neurons.

Experimental Protocols

In Vitro Receptor Binding and Reuptake Inhibition Assays

These assays are fundamental in determining the affinity and potency of milnacipran for its molecular targets.

Experimental Workflow for Receptor Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Tissue/Cell Preparation: Membranes from cells recombinantly expressing human serotonin transporter (SERT) or norepinephrine transporter (NET) are prepared.

-

Radioligand: A specific radioligand, such as [3H]citalopram for SERT or [3H]nisoxetine for NET, is used.

-

Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of milnacipran.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of milnacipran that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Microdialysis studies in animal models are crucial for assessing the in vivo effects of milnacipran on extracellular neurotransmitter levels in specific brain regions.

Experimental Workflow for In Vivo Microdialysis:

Caption: Workflow for an in vivo microdialysis experiment.

Methodology:

-

Animal Model: Typically, rats or mice are used. For fibromyalgia research, models of chronic widespread pain may be employed.

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest, such as the prefrontal cortex or hypothalamus.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of milnacipran.

-

Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate are quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Clinical Trials in Fibromyalgia

The efficacy and safety of milnacipran in treating fibromyalgia have been established through multiple randomized, double-blind, placebo-controlled clinical trials.[1][9][10]

Table 3: Summary of a Representative Phase III Clinical Trial Design

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter |

| Patient Population | Adults meeting the American College of Rheumatology (ACR) criteria for fibromyalgia |

| Intervention | Milnacipran (e.g., 100 mg/day or 200 mg/day) or placebo |

| Duration | Typically 12-27 weeks of stable-dose treatment |

| Primary Endpoints | Composite responder analysis, often including measures of pain, patient global impression of change (PGIC), and physical function (e.g., SF-36 Physical Component Summary) |

| Secondary Endpoints | Assessments of fatigue, sleep, and cognitive function |

Methodology:

-

Patient Selection: Patients are rigorously screened to ensure they meet the diagnostic criteria for fibromyalgia and have no contraindications to the study medication.

-

Randomization and Blinding: Patients are randomly assigned to receive either milnacipran or a placebo in a double-blind manner, meaning neither the patients nor the investigators know who is receiving the active drug.

-

Dose Titration: The dose of milnacipran is typically escalated over an initial period to the target maintenance dose to improve tolerability.

-

Efficacy Assessments: A variety of validated patient-reported outcome measures are used to assess changes in pain, overall improvement, physical function, fatigue, and other fibromyalgia symptoms.

-

Safety Monitoring: Adverse events are systematically recorded throughout the trial.

Conclusion

The mechanism of action of this compound in fibromyalgia is multifaceted but centers on its ability to enhance the descending inhibitory pain pathways through the dual reuptake inhibition of serotonin and norepinephrine. This action at the molecular level translates to a clinically meaningful reduction in pain and other key symptoms of fibromyalgia. The favorable pharmacokinetic profile and lack of significant off-target receptor binding contribute to its clinical utility. Future research may further elucidate the downstream signaling events and the precise role of milnacipran in modulating central sensitization in fibromyalgia, potentially leading to the development of even more targeted and effective therapies.

References

- 1. Milnacipran for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Milnacipran: a selective serotonin and norepinephrine dual reuptake inhibitor for the management of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Continuing efficacy of milnacipran following long-term treatment in fibromyalgia: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fibromyalgia, milnacipran and experimental pain modulation: study protocol for a double blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical and behavioural characterization of milnacipran, a serotonin and noradrenaline reuptake inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Milnacipran for the treatment of fibromyalgia in adults: a 15-week, multicenter, randomized, double-blind, placebo-controlled, multiple-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical pharmacology of milnacipran hydrochloride

An In-Depth Technical Guide to the Preclinical Pharmacology of Milnacipran (B1663801) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milnacipran hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of major depressive disorder and fibromyalgia.[1][2] Its distinct pharmacological profile, characterized by balanced dual monoamine reuptake inhibition and a favorable side-effect profile, stems from its specific molecular interactions. This document provides a comprehensive overview of the preclinical pharmacology of milnacipran, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties in various non-clinical models. It is intended to serve as a technical resource, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex pathways and workflows to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

Milnacipran's primary therapeutic action is the potent and relatively balanced inhibition of the presynaptic reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[3][4] By binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), milnacipran blocks the removal of these monoamines from the synaptic cleft. This leads to an increased concentration and prolonged availability of 5-HT and NE to act on postsynaptic receptors.[2][3] In vivo microdialysis studies in rodents have confirmed that acute administration of milnacipran dose-dependently increases extracellular levels of both norepinephrine and serotonin in key brain regions such as the hypothalamus and medial prefrontal cortex.[3][5][6]

A defining characteristic of milnacipran is its high specificity. Unlike tricyclic antidepressants (TCAs), it lacks any significant affinity for other neurotransmitter receptors, including noradrenergic, muscarinic, or histaminergic receptors.[3][4][7][8] This lack of interaction with other receptors is a key factor in its improved tolerability profile compared to older classes of antidepressants.[4][7] Furthermore, milnacipran does not affect dopamine (B1211576) reuptake.[3]

Pharmacodynamics

In Vitro Receptor Binding and Reuptake Inhibition

The affinity of milnacipran for monoamine transporters has been quantified through various in vitro assays. While generally considered to have balanced effects, some studies indicate a slightly greater potency for NET over SERT.[5] Unlike other SNRIs such as venlafaxine (B1195380) or duloxetine, which are more selective for SERT, milnacipran's potency ratio for NE and 5-HT reuptake inhibition is closer to 1:1.[9] The binding and uptake inhibition profile of milnacipran more closely resembles that of TCAs than other SNRIs, though it lacks the receptor promiscuity of TCAs.[10]

Table 1: In Vitro Transporter Inhibition and Binding Affinity of Milnacipran

| Target | Parameter | Value (nM) | Species/System | Reference |

|---|---|---|---|---|

| Norepinephrine Transporter (NET) | IC₅₀ | 77 | - | [6] |

| Serotonin Transporter (SERT) | IC₅₀ | 420 | - | [6] |

| Human NET | Kᵢ (Uptake Inhibition) | 68 | HEK Cells | [11] |

| Human SERT | Kᵢ (Uptake Inhibition) | 151 | HEK Cells |[11] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

In Vivo Animal Models

Milnacipran has demonstrated efficacy in a range of validated animal models of depression and pain, which supports its clinical utility.

-

Antidepressant-like Activity: Milnacipran is active in models such as the forced swimming test in mice and the learned helplessness and olfactory bulbectomized rat models.[3] In the forced swimming test, oral administration of milnacipran (30 and 60 mg/kg) significantly reduced immobility time in rats.[6]

-

Analgesic Effects: The analgesic properties of milnacipran are evident in various pain models. In the tail-flick test in mice, both acute and chronic administration of milnacipran (30 and 50 mg/kg) produced significant analgesic effects.[12][13][14] Its efficacy has also been demonstrated in neuropathic pain models, such as those involving nerve ligation, where it can ameliorate hyperalgesia and allodynia.[5][15] These effects are thought to be mediated by the enhancement of descending inhibitory pain pathways involving both serotonergic and noradrenergic systems.[2][15]

Pharmacokinetics

Preclinical studies, particularly in mice, have characterized the pharmacokinetic profile of milnacipran. It generally exhibits rapid absorption and good bioavailability.[7] A key feature is its limited metabolism; the majority of the drug is excreted in the urine either as the unchanged parent compound or as an inactive glucurono-conjugate.[7][9] This, combined with its negligible interaction with cytochrome P450 enzymes, gives milnacipran a low potential for pharmacokinetic drug-drug interactions.[9] It also displays low protein binding.[7][9]

Table 2: Pharmacokinetic Parameters of Milnacipran in Mice (Following a 30 mg/kg dose)

| Parameter | Value | Route | Reference |

|---|---|---|---|

| Bioavailability | 92.5% | Intraperitoneal | [16] |

| Tₘₐₓ (Plasma) | 5 minutes | Intraperitoneal | [16] |

| Tₘₐₓ (Brain) | 60 minutes | Intraperitoneal & Intravenous | [16] |

| Protein Binding (Human) | ~13% | - |[7][9] |

Tₘₐₓ: Time to reach maximum concentration.

Experimental Protocols

Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a common method for determining the potency of a compound to inhibit serotonin or norepinephrine reuptake using cell lines stably expressing the human transporters.[17][18]

1. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SERT (hSERT) or NET (hNET) are commonly used.[17][19]

-

Plating: Plate cells (e.g., 200,000 cells/well) in appropriate multi-well plates (e.g., 24-well) pre-coated with a substance like poly-D-lysine and incubate overnight.[19][20]

2. Assay Procedure:

-

Washing: On the day of the experiment, remove the culture medium and gently wash the cell monolayers with an assay buffer (e.g., Krebs-Ringer-HEPES, KRH).[19]

-

Pre-incubation: Add assay buffer containing various concentrations of the test compound (milnacipran) and incubate for a short period (e.g., 10-20 minutes) at 37°C.[20][21]

-

Initiation of Uptake: Initiate the reuptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) at a concentration near its Kₘ value.[18][19]

-

Incubation: Incubate for a defined period (e.g., 15-60 minutes) at 37°C to allow for transporter-mediated uptake.[18]

-

Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.[17]

3. Measurement and Data Analysis:

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific uptake in the presence of a known potent inhibitor (e.g., desipramine (B1205290) for NET, paroxetine (B1678475) for SERT).[21] Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]

Protocol: In Vivo Tail-Flick Test for Analgesia

This protocol outlines a standard procedure for assessing the analgesic effects of a compound in rodents.[12][13]

1. Animals and Acclimation:

-

Species: Male BALB/c mice are commonly used.[12]

-

Acclimation: Allow animals to acclimate to the laboratory environment and handling for several days before testing.

2. Experimental Procedure:

-

Baseline Latency: Gently restrain the mouse and focus a beam of radiant heat onto a specific point on the ventral surface of the tail. Measure the time it takes for the mouse to "flick" its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer milnacipran (e.g., 10, 30, 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).[12][14]

-

Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

3. Data Analysis:

-

Calculate Analgesia: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Statistical Analysis: Compare the latencies or %MPE values between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A statistically significant increase in latency indicates an analgesic effect.[12][14]

Conclusion

The preclinical pharmacological profile of this compound establishes it as a potent and specific dual inhibitor of serotonin and norepinephrine reuptake. Its efficacy in animal models of depression and pain is well-documented and provides a strong basis for its clinical applications.[3] Key distinguishing features include its relatively balanced affinity for SERT and NET, and a notable lack of activity at other neurotransmitter receptors, which contributes to its safety and tolerability.[3][9] Furthermore, its simple pharmacokinetic profile, characterized by limited metabolism and low protein binding, minimizes the risk of drug-drug interactions.[7][9] This comprehensive preclinical data set underscores the rational design of milnacipran and provides a solid foundation for further research into its therapeutic mechanisms and potential applications.

References

- 1. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Preclinical pharmacology of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Milnacipran, a new serotonin and noradrenaline reuptake inhibitor: an overview of its antidepressant activity and clinical tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological effects of milnacipran, a new antidepressant, given repeatedly on the alpha1-adrenergic and serotonergic 5-HT2A systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.miami.edu]

- 11. researchgate.net [researchgate.net]

- 12. The evaluation of analgesic effects of milnacipran and sertraline in tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The evaluation of analgesic effects of milnacipran and sertraline in tail-flick test. | Semantic Scholar [semanticscholar.org]

- 14. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 15. A Double-Blind, Placebo-Controlled, Parallel-Group Pilot Study of Milnacipran for Chronic Radicular Pain (Sciatica) Associated With Lumbosacral Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Chiral Resolution of Milnacipran Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways and chiral resolution methodologies for milnacipran (B1663801) hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). The document details experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to elucidate key processes, serving as a core resource for professionals in drug development and chemical research.

Synthesis of Racemic cis-Milnacipran Hydrochloride

The most common synthetic route to racemic cis-milnacipran hydrochloride initiates from phenylacetonitrile (B145931) and epichlorohydrin. This pathway involves the formation of a cyclopropane (B1198618) ring followed by functional group manipulations to yield the final active pharmaceutical ingredient.

Synthetic Pathway Overview

Caption: Racemic synthesis of cis-milnacipran hydrochloride.

Experimental Protocol: Synthesis from Phenylacetonitrile

Step 1: Synthesis of 1-Phenyl-2-cyanocyclopropylacetonitrile

-

To a stirred suspension of sodium amide in toluene, slowly add a solution of phenylacetonitrile in toluene at a temperature maintained between 0-5°C.

-

After the addition is complete, stir the reaction mixture for 1 hour at 10°C.

-

Cool the mixture and slowly add epichlorohydrin, maintaining the temperature below 10°C.

-

Allow the reaction to proceed overnight at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis to cis-1-Phenyl-2-aminomethylcyclopropanecarboxylic acid

-

Treat the crude 1-phenyl-2-cyanocyclopropylacetonitrile with an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the amino acid.

-

Filter the solid, wash with water, and dry to yield the desired product.

Step 3: Amidation to cis-Milnacipran Base

-

Suspend the amino acid in a suitable solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., DCC or EDC) and diethylamine.

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture and wash the filtrate with water and brine.

-

Dry the organic layer and evaporate the solvent to obtain cis-milnacipran base.

Step 4: Formation of cis-Milnacipran Hydrochloride

-

Dissolve the cis-milnacipran base in a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate. Filter the solid, wash with a cold solvent, and dry under vacuum.[1]

Enantioselective Synthesis of Levomilnacipran (B1675123) ((1S,2R)-Milnacipran)

The enantiomerically pure active form of milnacipran, levomilnacipran, can be synthesized via asymmetric routes. One notable method starts from phenylacetic acid, establishing the desired stereochemistry early in the synthesis.[2][3]

Synthetic Pathway Overview

Caption: Enantioselective synthesis of levomilnacipran.

Experimental Protocol: Enantioselective Synthesis from Phenylacetic Acid[2][4]

A detailed experimental protocol for this multi-step synthesis is complex and proprietary in some aspects. However, the key steps involve:

-

Asymmetric Alkylation: Phenylacetic acid is alkylated using a chiral auxiliary to introduce the first stereocenter.

-

Amide Formation: The resulting chiral carboxylic acid is converted to an amide.

-

Diastereoselective Cyclopropanation: A key step where the cyclopropane ring is formed with high diastereoselectivity.

-

Functional Group Transformations: A series of steps to convert the intermediate into the final levomilnacipran hydrochloride.

Chiral Resolution of Racemic Milnacipran

Separation of the enantiomers of racemic milnacipran is a crucial process to obtain the more active levomilnacipran. The primary methods employed are chiral High-Performance Liquid Chromatography (HPLC) and preferential crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers of milnacipran, leading to their separation.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Separation Factor (α) | Reference |

| Chiralcel OD | n-Hexane/Isopropanol/Diethylamine | 1.0 | 220 | Low | ~1.20 | [4] |

| Chiralcel OD-H | n-Hexane/Isopropanol/Diethylamine | 1.0 | 220 | Low | ~1.20 | [4] |

| Chiralcel OJ | n-Hexane/Isopropanol | 0.5 | 220 | High | >1.5 | [4] |

| Astec CYCLOBOND™ I 2000 RSP | Acetonitrile/Triethylamine (B128534) Acetate Buffer (pH 6.0) | 0.8 | 220 | 1.63 | - | [5] |

Note: "-" indicates data not available in the cited source.

-

System Preparation: Equilibrate the chiral column (e.g., Astec CYCLOBOND™ I 2000 RSP, 250 x 4.6 mm, 5 µm) with the mobile phase (e.g., acetonitrile-0.1% triethylamine acetate, pH 6.0; 5:95 v/v) at a flow rate of 0.8 mL/min.[5]

-

Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.

-

Injection: Inject a small volume (e.g., 20 µL) of the sample solution onto the HPLC system.

-

Detection: Monitor the elution of the enantiomers using a UV detector at 220 nm.[5]

-

Data Analysis: Calculate the resolution, separation factor, and enantiomeric excess from the resulting chromatogram.

Caption: Workflow for chiral HPLC resolution of milnacipran.

Preferential Crystallization

Preferential crystallization is a technique that can be used to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of enantiopure crystals. A derivative of milnacipran, N-isobutyramide, has been identified as a conglomerate-forming compound, enabling its resolution by this method.[6][7]

-

Preparation of Supersaturated Racemic Solution: Prepare a supersaturated solution of racemic milnacipran N-isobutyramide in a suitable solvent (e.g., ethanol) at a specific temperature.

-

Seeding: Introduce a small amount of pure crystals of one enantiomer (the seed crystals) into the supersaturated solution.

-

Crystallization: Maintain the solution at a constant temperature with gentle agitation. The seeded enantiomer will preferentially crystallize out of the solution.

-

Isolation: After a specific period, filter the crystals and wash them with a cold solvent.

-

Analysis: Determine the enantiomeric excess of the crystallized product and the mother liquor.

-

Resolution of the Other Enantiomer: The mother liquor, now enriched in the other enantiomer, can be used in a subsequent crystallization step by seeding with the corresponding enantiopure crystals.

Caption: Preferential crystallization process for chiral resolution.

This technical guide provides a foundational understanding of the synthesis and chiral resolution of this compound. For further details, researchers are encouraged to consult the cited literature.

References

- 1. EP2114868A2 - Novel polymorphic forms of this compound - Google Patents [patents.google.com]

- 2. Enantioselective synthesis of levomilnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of levomilnacipran - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Chiral HPLC analysis of milnacipran and its FMOC-derivative on cellulose-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a conglomerate-forming derivative of (±)-milnacipran and its enantiomeric resolution by preferential crystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Investigational Applications of Milnacipran in Preclinical Neuropathic Pain Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor (SNRI), is under active investigation for its analgesic properties in various neuropathic pain states. Preclinical studies in rodent models have been instrumental in elucidating its mechanisms of action and therapeutic potential. This technical guide synthesizes key findings from this research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Efficacy of Milnacipran in Rodent Models of Neuropathic Pain

Milnacipran has demonstrated significant anti-allodynic and anti-hyperalgesic effects across multiple animal models of neuropathic pain. The following tables summarize the quantitative outcomes from key studies.

Table 1: Efficacy of Intrathecal Milnacipran in the Spinal Nerve Ligation (SNL) Rat Model

| Dose (µg) | Route of Administration | Time Point | Outcome Measure | Result | Citation |

| 0.1 - 10.0 | Intrathecal | Not Specified | Mechanical Allodynia (von Frey) | Dose-dependent reduction in allodynia | [1] |

| 3 - 100 | Intrathecal | Up to 7 hours | Mechanical Allodynia (von Frey) | Dose-dependent antiallodynic effects | [2] |

Table 2: Efficacy of Systemic Milnacipran in Various Neuropathic Pain Models

| Animal Model | Species | Dose (mg/kg) | Route of Administration | Outcome Measure | Result | Citation |

| Cisplatin-Induced Neuropathy | Mouse | 10, 30, 50 | Intraperitoneal | Mechanical Allodynia (von Frey) | Dose-dependent increase in paw withdrawal threshold | [3] |

| Spinal Nerve Ligation | Mouse | 7.5 - 120 | Oral | Mechanical Allodynia & Thermal Hyperalgesia | Increased withdrawal threshold and latency | [4] |

| Oxaliplatin-Induced Neuropathy | Not Specified | 3 - 30 | Intraperitoneal | Mechanical Allodynia | Dose-dependent suppression of allodynia | [5] |

| Chronic Low Back Pain with Neuropathic Component | Human | 100 - 200 (daily) | Oral | Pain Scores | No significant difference from placebo | [6][7][8] |

Core Experimental Protocols

The following sections detail the methodologies for inducing neuropathic pain and assessing pain-related behaviors in the cited studies.

Induction of Neuropathic Pain

Spinal Nerve Ligation (SNL): This model is widely used to induce neuropathic pain in rodents.[9][10] The procedure involves the tight ligation of the L5 and L6 spinal nerves in rats or the L5 spinal nerve in mice.[1][2][4] This injury to the peripheral nerve leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[9]

Cisplatin-Induced Neuropathy: This model mimics chemotherapy-induced neuropathic pain.[3] Peripheral neuropathy is induced by repeated intraperitoneal injections of cisplatin (B142131) (e.g., 2.3 mg/kg/day for six doses on alternate days).[3] This protocol leads to the development of mechanical allodynia.[3]

Assessment of Pain-Related Behaviors

Mechanical Allodynia: This is typically measured using von Frey filaments.[1][2][3][11] Animals are placed on a mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the minimum force required to elicit a withdrawal response.[12]

Thermal Hyperalgesia: The Hargreaves test is a common method for assessing thermal sensitivity.[12] A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[12] A shortened withdrawal latency indicates thermal hyperalgesia.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental processes and the proposed mechanisms of milnacipran's action.

Mechanism of Action

Milnacipran's primary mechanism of action in alleviating neuropathic pain is attributed to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14][15] By blocking the serotonin (5-HT) and norepinephrine (B1679862) (NE) transporters, milnacipran increases the concentration of these neurotransmitters in the synaptic cleft, particularly within the descending inhibitory pain pathways originating in the brainstem.[16][17][18] This enhancement of serotonergic and noradrenergic signaling in the spinal cord dorsal horn is thought to suppress the transmission of nociceptive signals.[14][19]

Several studies suggest that the noradrenergic component may be particularly crucial for its analgesic effects in neuropathic pain states.[4][19] In nerve-ligated mice, the anti-allodynic and anti-hyperalgesic effects of milnacipran were lost after noradrenergic denervation but not after serotonergic denervation.[4] The analgesic effects are mediated, at least in part, by the activation of α2-adrenergic and serotonin receptors in the spinal cord.[2][14][19]

Furthermore, emerging evidence suggests that milnacipran may also directly modulate N-methyl-D-aspartate (NMDA) receptors in the spinal dorsal horn.[20] This potential NMDA receptor antagonism could contribute to its anti-hyperalgesic effects by reducing central sensitization, a key mechanism in the maintenance of chronic pain.[20][21] Intrathecal administration of milnacipran has been shown to suppress NMDA-induced thermal hyperalgesia and reduce the amplitude of NMDA-mediated currents in spinal neurons.[20]

References

- 1. Antiallodynic Effects of the Milnacipran in a Rat Model of Neuropathic Pain [painresearch.or.kr]

- 2. The monoamine-mediated antiallodynic effects of intrathecally administered milnacipran, a serotonin noradrenaline reuptake inhibitor, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milnacipran Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiallodynic and antihyperalgesic effect of milnacipran in mice with spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Milnacipran for neuropathic pain in adults | Cochrane [cochrane.org]

- 7. Milnacipran for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 11. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Milnacipran for neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of milnacipran, a 5-HT and noradrenaline reuptake inhibitor, on C-fibre-evoked field potentials in spinal long-term potentiation and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gpnotebook.com [gpnotebook.com]

- 16. A Double-Blind, Placebo-Controlled, Parallel-Group Pilot Study of Milnacipran for Chronic Radicular Pain (Sciatica) Associated With Lumbosacral Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Milnacipran inhibits glutamatergic N-methyl-D-aspartate receptor activity in spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The use of NMDA-receptor antagonists in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism: Early Research on Milnacipran's Neurotransmitter Reuptake Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Milnacipran (B1663801) is a serotonin-norepinephrine reuptake inhibitor (SNRI) recognized for its therapeutic effects in the management of fibromyalgia and major depressive disorders.[1] Its clinical efficacy is rooted in its distinct ability to modulate the levels of two key neurotransmitters, serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), within the synaptic cleft.[1] This technical guide delves into the foundational preclinical research that elucidated milnacipran's primary mechanism of action: the inhibition of serotonin and norepinephrine transporters (SERT and NET). We will explore the quantitative data from early in vitro and in vivo studies, detail the experimental methodologies employed, and visualize the key pathways and workflows involved.

Quantitative Analysis of Milnacipran's Affinity and Potency

Early preclinical investigations were crucial in quantifying milnacipran's effects on monoamine transporters. These studies consistently demonstrated that milnacipran is a potent inhibitor of both serotonin and norepinephrine reuptake.[2][3] Unlike some other SNRIs, milnacipran exhibits a relatively balanced affinity for both SERT and NET.[4][5]

Several in vitro studies have established milnacipran's inhibitory concentrations (IC50) and binding affinities (Ki) for human monoamine transporters. One key study highlighted that milnacipran inhibits norepinephrine reuptake with a potency that is approximately three times greater than its effect on serotonin reuptake.[6] Another comparative analysis found that while milnacipran is a potent inhibitor of both serotonin and norepinephrine uptake, its binding and uptake inhibition profile more closely resembles that of tricyclic antidepressants than other SNRIs like duloxetine.[7][8]

The following tables summarize the quantitative data from key early research on milnacipran's interaction with neurotransmitter transporters.

Table 1: In Vitro Inhibition of Human Monoamine Transporters by Milnacipran

| Transporter | Inhibition Constant (Ki, nM) | Reference |

| Serotonin (SERT) | 151 | [9] |

| Norepinephrine (NET) | 68 | [9] |

Table 2: Comparative Potency of Milnacipran and other SNRIs

| Compound | SERT/NET Ki Ratio | Reference |

| Milnacipran | ~1:1.6 - 2.2:1 | [4][5] |

| Venlafaxine | ~1:30 | [4][5] |

| Duloxetine | ~1:10 | [4][5] |

Note: Ratios can vary slightly between different studies and experimental conditions.

Experimental Protocols

The foundational understanding of milnacipran's mechanism of action was built upon established experimental methodologies in neuropharmacology. The following sections detail the typical protocols used in early in vitro research to determine the binding affinity and reuptake inhibition of milnacipran.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of milnacipran for SERT and NET.

Materials:

-

Cell lines or tissues expressing human SERT and NET (e.g., HEK293 cells transfected with the respective transporter).

-

Radioligands specific for SERT (e.g., [3H]citalopram) and NET (e.g., [3H]nisoxetine).

-

Milnacipran hydrochloride.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells or tissues expressing the target transporters are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of milnacipran. Non-specific binding is determined by adding a high concentration of a known potent inhibitor.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to calculate the IC50 value (the concentration of milnacipran that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assays

These assays directly measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

Objective: To determine the potency (IC50) of milnacipran in inhibiting the reuptake of serotonin and norepinephrine.

Materials:

-

Synaptosomes (nerve terminals) isolated from specific brain regions (e.g., rat cerebral cortex) or cell lines expressing SERT and NET.[10]

-

Radiolabeled neurotransmitters (e.g., [3H]serotonin and [3H]norepinephrine).

-

This compound.

-

Assay buffer.

-

Filtration apparatus and filters.

-

Scintillation counter.

Procedure:

-

Preparation: Synaptosomes or cells are prepared and suspended in the assay buffer.

-

Pre-incubation: The preparation is pre-incubated with varying concentrations of milnacipran.

-

Initiation of Uptake: The radiolabeled neurotransmitter is added to initiate the uptake process.

-

Termination of Uptake: After a specific incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of milnacipran.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of milnacipran and a typical experimental workflow.

Caption: Mechanism of action of milnacipran as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Caption: A typical experimental workflow for a neurotransmitter reuptake assay.

Conclusion

The early preclinical research on milnacipran was instrumental in defining its pharmacological profile as a potent and relatively balanced serotonin-norepinephrine reuptake inhibitor.[2][11] The quantitative data derived from in vitro binding and uptake assays provided a solid foundation for understanding its therapeutic potential. Milnacipran's distinct characteristic of having a higher affinity for the norepinephrine transporter compared to some other SNRIs has been a subject of continued investigation.[4][12] Furthermore, unlike tricyclic antidepressants, milnacipran shows a lack of significant affinity for other neurotransmitter receptors, which contributes to its favorable side-effect profile.[3][6] The methodologies outlined in this guide represent the cornerstone techniques that continue to be relevant in the characterization of novel psychoactive compounds. This foundational knowledge remains critical for researchers and professionals in the ongoing development of improved therapeutics for neuropsychiatric and pain disorders.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Milnacipran, a new specific serotonin and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.miami.edu]

- 8. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical pharmacology of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

Beyond SERT and NET: An In-depth Technical Guide to the Expanded Molecular Targets of Milnacipran Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of milnacipran (B1663801) hydrochloride that extend beyond its well-established primary mechanisms of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporter inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of milnacipran's interaction with the N-methyl-D-aspartate (NMDA) receptor and its indirect, long-term effects on α1-adrenergic and 5-HT2A serotonergic receptor signaling pathways.

Direct Interaction with the NMDA Receptor

Emerging evidence indicates that milnacipran hydrochloride possesses a modest affinity for and acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, synaptic plasticity, and pain perception.

Quantitative Analysis of Milnacipran's NMDA Receptor Antagonism

Studies have quantified the inhibitory effect of milnacipran on NMDA receptor function. While a precise binding affinity (Ki) has not been definitively established in the reviewed literature, the half-maximal inhibitory concentration (IC50) has been reported.

| Target | Ligand/Modulator | Quantitative Measure | Value | Species | Tissue/Cell Line | Reference(s) |

| NMDA Receptor | This compound | IC50 | 6.3 µM | Rat | Spinal Dorsal Horn Neurons | [1] |

| NMDA Receptor | This compound | IC50 | 58.4 µM | - | Ligand-gated ion channels | [2] |

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of NMDA-Induced Currents

The functional antagonism of NMDA receptors by milnacipran has been characterized using electrophysiological techniques, specifically the whole-cell patch-clamp method.

Objective: To measure the effect of milnacipran on NMDA-induced currents in isolated neurons.

Methodology:

-

Tissue Preparation: Transverse slices of the lumbar spinal cord are prepared from adult rats. Lamina II neurons of the spinal dorsal horn are targeted for recording.

-

Electrode and Solutions: Patch pipettes are filled with a potassium-based intracellular solution. The external solution is a Krebs solution containing tetrodotoxin (B1210768) to block voltage-gated sodium channels and bicuculline (B1666979) and strychnine (B123637) to block GABAA and glycine (B1666218) receptors, respectively.

-

Recording: Whole-cell voltage-clamp recordings are established from individual neurons. The membrane potential is held at a depolarized level (e.g., -40 mV) to relieve the magnesium block of the NMDA receptor channel.

-

Drug Application: NMDA is applied to the neuron to evoke an inward current. Following a baseline recording, milnacipran is co-applied with NMDA, and the resulting current is measured.

-

Data Analysis: The amplitude of the NMDA-induced current in the presence of milnacipran is compared to the baseline current to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response curve.[3][4][5][6][7]

Workflow for Whole-Cell Patch-Clamp Experiment

Long-Term Adaptive Changes in G-Protein Coupled Receptor Systems

Chronic administration of this compound induces significant adaptive changes in key G-protein coupled receptor (GPCR) systems, namely the α1-adrenergic and 5-HT2A serotonergic receptors. These effects are not due to direct binding but are rather a consequence of sustained elevation of norepinephrine and serotonin levels.

Increased Responsiveness of the α1-Adrenergic System

Prolonged treatment with milnacipran leads to a sensitization of the α1-adrenergic system.

While chronic milnacipran treatment does not alter the density (Bmax) or affinity (Kd) of α1-adrenergic receptors, it significantly enhances the binding of α1-adrenoceptor agonists.

| Receptor | Radioligand | Effect of Chronic Milnacipran | Quantitative Change | Species | Tissue | Reference(s) |

| α1-Adrenergic Receptors | [3H]prazosin | No change in Bmax or Kd | - | Rat | Cerebral Cortex | [8] |

| α1-Adrenergic Receptors | - | Enhanced agonist binding | Significantly enhanced | Rat | Cerebral Cortex | [8] |

Objective: To assess changes in α1-adrenergic receptor density and agonist binding affinity following chronic milnacipran treatment.

Methodology:

-

Animal Treatment: Rats are treated with milnacipran (e.g., 10 or 30 mg/kg, p.o., twice daily for 14 days) or a vehicle control.

-

Membrane Preparation: Following the treatment period, the cerebral cortex is dissected and homogenized. Crude membrane fractions are prepared by differential centrifugation.

-

Saturation Binding Assay: To determine Bmax and Kd, membrane preparations are incubated with increasing concentrations of [3H]prazosin. Non-specific binding is determined in the presence of an excess of a non-labeled antagonist (e.g., phentolamine).

-

Competition Binding Assay: To assess agonist binding, membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of an α1-adrenergic agonist (e.g., phenylephrine).

-

Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. Saturation and competition binding data are analyzed using Scatchard and non-linear regression analysis, respectively.[9][10][11][12][13]

The increased responsiveness of the α1-adrenergic system suggests an enhancement of its downstream signaling cascade. α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation, initiate the phospholipase C (PLC) signaling pathway.[14][15][16]

Decreased Responsiveness of the 5-HT2A Serotonergic System

In contrast to the α1-adrenergic system, long-term milnacipran administration leads to a desensitization of the 5-HT2A serotonergic system.

Chronic milnacipran treatment results in a decrease in the density (Bmax) of 5-HT2A receptors, indicating receptor downregulation.

| Receptor | Radioligand | Effect of Chronic Milnacipran | Quantitative Change | Species | Tissue | Reference(s) |

| 5-HT2A Receptors | [3H]ketanserin | Decreased Bmax | Significantly decreased | Rat | Cerebral Cortex | [8] |

Objective: To determine the effect of chronic milnacipran treatment on the density of 5-HT2A receptors.

Methodology:

-

Animal Treatment: Rats are administered milnacipran or a vehicle control over a sustained period (e.g., 14 days).

-

Membrane Preparation: The cerebral cortex is dissected, and crude membrane fractions are prepared as described for the α1-adrenergic receptor assay.

-

Saturation Binding Assay: Membrane preparations are incubated with various concentrations of the 5-HT2A antagonist radioligand [3H]ketanserin. Non-specific binding is determined using an excess of a non-labeled 5-HT2A antagonist (e.g., spiperone).

-

Data Analysis: The density of binding sites (Bmax) and the dissociation constant (Kd) are determined by Scatchard analysis of the saturation binding data.[17][18][19][20]

The observed decrease in 5-HT2A receptor density leads to an attenuation of its downstream signaling. Similar to α1-adrenergic receptors, 5-HT2A receptors are primarily coupled to the Gq/11 protein, activating the PLC pathway.[21][22][23][24][25]

Summary and Future Directions

Beyond its primary action on SERT and NET, this compound exhibits a broader pharmacological profile that includes direct, albeit modest, antagonism of NMDA receptors and significant, indirect modulation of α1-adrenergic and 5-HT2A receptor systems with chronic use. The noncompetitive antagonism of NMDA receptors may contribute to milnacipran's analgesic properties, particularly in neuropathic pain states. The long-term adaptive changes in α1-adrenergic and 5-HT2A receptor signaling likely play a crucial role in the therapeutic efficacy and side-effect profile of milnacipran during sustained treatment.

Future research should focus on elucidating the precise binding site of milnacipran on the NMDA receptor complex and determining its binding affinity (Ki). Further investigation into the specific molecular alterations within the Gq-protein signaling cascade for both α1-adrenergic and 5-HT2A receptors following chronic milnacipran exposure will provide a more complete understanding of its complex mechanism of action. These insights will be invaluable for the development of novel therapeutics with improved efficacy and tolerability for the treatment of depression, fibromyalgia, and other chronic pain conditions.

References

- 1. Milnacipran inhibits glutamatergic N-Methyl-D-Aspartate receptor activity in Spinal Dorsal Horn Neurons | springermedizin.de [springermedizin.de]

- 2. selleckchem.com [selleckchem.com]

- 3. Milnacipran inhibits glutamatergic N-methyl-D-aspartate receptor activity in spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. axolbio.com [axolbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological effects of milnacipran, a new antidepressant, given repeatedly on the alpha1-adrenergic and serotonergic 5-HT2A systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 22. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. mushroomreferences.com [mushroomreferences.com]

- 24. reprocell.com [reprocell.com]

- 25. mdpi.com [mdpi.com]

The Stereospecific Pharmacodynamics of Milnacipran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a chiral molecule existing as a racemic mixture of two enantiomers: (1S,2R)-milnacipran (levomilnacipran) and (1R,2S)-milnacipran (dextromilnacipran). While the racemic mixture has been utilized clinically, a deeper understanding of the distinct pharmacodynamic properties of each enantiomer is crucial for optimizing therapeutic strategies and developing novel therapeutics. This technical guide provides an in-depth analysis of the pharmacodynamics of milnacipran enantiomers, focusing on their differential interactions with monoamine transporters and the subsequent downstream signaling effects.

Core Mechanism of Action: Inhibition of Serotonin (B10506) and Norepinephrine (B1679862) Transporters

The primary mechanism of action for both milnacipran enantiomers is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters. However, the two enantiomers exhibit distinct potencies and selectivities for these transporters.

Quantitative Analysis of Transporter Inhibition

The binding affinities (Ki) and functional inhibitory concentrations (IC50) of levomilnacipran (B1675123), dextromilnacipran, and racemic milnacipran for human SERT and NET have been characterized in numerous in vitro studies. The following table summarizes key quantitative data from the literature, providing a clear comparison of the enantiomers' potencies.

| Compound | Transporter | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Levomilnacipran | hSERT | Binding | 11.2 | - | [1] |

| hSERT | Uptake | - | 10.5 | ||

| hNET | Binding | 92.2 | - | [1] | |

| hNET | Uptake | - | 16.8 | ||

| Dextromilnacipran | hSERT | Binding | >1000 | - | [1] |

| hSERT | Uptake | - | >1000 | ||

| hNET | Binding | >1000 | - | [1] | |

| hNET | Uptake | - | >1000 | ||

| Racemic Milnacipran | hSERT | Binding | 21 | - | |

| hSERT | Uptake | - | 100 | ||

| hNET | Binding | 16 | - | ||

| hNET | Uptake | - | 200 |

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. Data presented are representative values from the literature and may vary between studies depending on the specific experimental conditions.

As the data clearly indicate, levomilnacipran is the pharmacologically active enantiomer , demonstrating significantly higher affinity and inhibitory potency for both SERT and NET compared to dextromilnacipran. Notably, levomilnacipran exhibits a greater potency for NET over SERT.

Experimental Protocols

To facilitate the replication and further investigation of the pharmacodynamics of milnacipran enantiomers, this section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assays for SERT and NET Affinity

Objective: To determine the binding affinity (Ki) of milnacipran enantiomers for the human serotonin and norepinephrine transporters.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).

-

Radioligands:

-

For hSERT: [³H]citalopram or [³H]paroxetine.

-

For hNET: [³H]nisoxetine.

-

-

Test Compounds: Levomilnacipran, dextromilnacipran, racemic milnacipran.

-

Buffers and Reagents:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Cell culture equipment.

-

Homogenizer.

-

Centrifuge.

-

96-well filter plates.

-

Scintillation counter.

-

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells expressing either hSERT or hNET to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold binding buffer and homogenize.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a suitable protein assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein per well), the radioligand at a concentration near its Kd value (e.g., 1 nM [³H]citalopram for hSERT; 1 nM [³H]nisoxetine for hNET), and varying concentrations of the test compounds (levomilnacipran, dextromilnacipran, or racemic milnacipran).

-

For the determination of non-specific binding, a high concentration of a known potent inhibitor is used (e.g., 10 µM paroxetine (B1678475) for hSERT; 10 µM desipramine (B1205290) for hNET).

-

Incubate the plates at room temperature (or 4°C for [³H]nisoxetine binding) for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional inhibitory potency (IC50) of milnacipran enantiomers on serotonin and norepinephrine reuptake.

Materials:

-

Cell Lines or Synaptosomes:

-

HEK293 cells stably expressing hSERT or hNET.

-

Alternatively, synaptosomes prepared from specific rat brain regions (e.g., striatum for SERT, hypothalamus for NET).

-

-

Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).

-

Test Compounds: Levomilnacipran, dextromilnacipran, racemic milnacipran.

-

Buffers and Reagents:

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

-

Equipment:

-

Cell culture equipment or tissue homogenization equipment.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

Protocol:

-

Cell or Synaptosome Preparation:

-

For Cell Lines: Plate HEK293-hSERT or HEK293-hNET cells in 96-well plates and grow to confluency.

-

For Synaptosomes: Dissect the desired brain region from rats and homogenize in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

-

-

Uptake Inhibition Assay:

-

Wash the cells or pre-incubate the synaptosomes in uptake buffer.

-

Add varying concentrations of the test compounds (levomilnacipran, dextromilnacipran, or racemic milnacipran) to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET) at a concentration near its Km value.

-

Incubate for a short period (typically 5-15 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.

-

For non-specific uptake determination, incubate a set of wells at 4°C or in the presence of a high concentration of a selective uptake inhibitor.

-

-

Data Analysis:

-

Lyse the cells or synaptosomes on the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

The IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

-

Signaling Pathways and Downstream Effects

The inhibition of SERT and NET by levomilnacipran initiates a cascade of intracellular signaling events that are believed to contribute to its therapeutic effects. While the precise differential downstream effects of levomilnacipran and dextromilnacipran are still under investigation, studies have begun to elucidate the pathways activated by the active enantiomer.

Proposed Signaling Pathway for Levomilnacipran

Levomilnacipran, through its potent inhibition of NET and SERT, increases the synaptic availability of norepinephrine and serotonin. This leads to enhanced activation of their respective postsynaptic receptors, which in turn can modulate downstream signaling cascades. A key pathway implicated in the action of antidepressants is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Recent evidence suggests that levomilnacipran can upregulate the BDNF/TrkB-mediated PI3K/Akt/mTOR signaling pathway . This pathway is crucial for promoting neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depressive disorders. The activation of this pathway is thought to be a key mechanism underlying the therapeutic effects of levomilnacipran.

Caption: Proposed signaling pathway of levomilnacipran.

Experimental Workflow for Investigating Downstream Signaling

Caption: Experimental workflow for downstream signaling analysis.

Conclusion

The pharmacodynamic profile of milnacipran is characterized by a significant stereospecificity, with levomilnacipran being the predominantly active enantiomer. Its dual inhibition of SERT and NET, with a preference for the latter, distinguishes it from other SNRIs. The elucidation of its downstream signaling effects, particularly the activation of the BDNF pathway, provides a molecular basis for its therapeutic efficacy. This in-depth technical guide, by providing comprehensive quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, serves as a valuable resource for researchers and professionals in the field of drug development and neuroscience. Further investigation into the specific downstream consequences of the differential transporter inhibition by each enantiomer will be crucial for the development of more targeted and effective treatments for neuropsychiatric disorders.

References

The Journey of Milnacipran: A Serotonin-Norepinephrine Reuptake Inhibitor for Depression

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of major depressive disorder (MDD). This document details the preclinical and clinical research that has defined its pharmacological profile, efficacy, and safety, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for a Dual-Acting Antidepressant

The development of milnacipran was driven by the growing understanding of the role of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the pathophysiology of depression.[1][2] While selective serotonin reuptake inhibitors (SSRIs) marked a significant advancement in antidepressant therapy, the "dual-action" hypothesis suggested that simultaneously enhancing both serotonergic and noradrenergic neurotransmission could lead to broader and more robust antidepressant efficacy.[1][3] Milnacipran was designed to be a more balanced SNRI compared to earlier agents, with the aim of providing potent therapeutic effects with an improved tolerability profile over tricyclic antidepressants (TCAs).[1][3]

Chemical Synthesis and Properties

Milnacipran, with the chemical name (±)-(1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide, is a racemic mixture.[4] The synthesis of milnacipran has been approached through various routes, often involving the construction of the central cyclopropane (B1198618) ring and subsequent functional group manipulations.

One common synthetic approach involves the reductive amination of an aldehyde intermediate.[2][5] This method offers an efficient pathway to the primary amine, a key functional group for the molecule's activity. The general steps are outlined below:

Experimental Protocol: Illustrative Synthesis of Milnacipran Hydrochloride

-

Step 1: Synthesis of the Cyclopropane Aldehyde Intermediate. This can be achieved through various methods, including the reaction of a suitable phenylacetonitrile (B145931) derivative with an appropriate cyclopropanating agent.

-